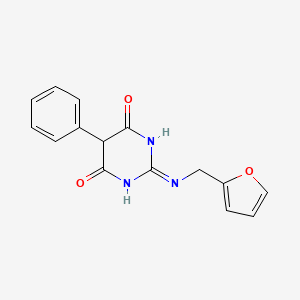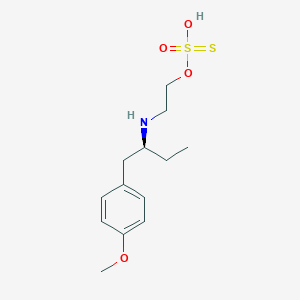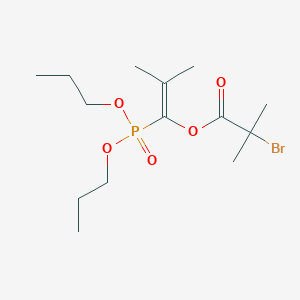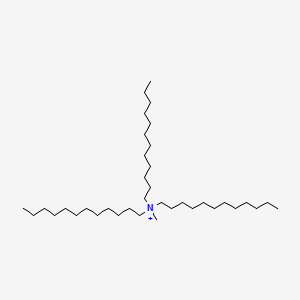
1-Dodecanaminium, N,N-didodecyl-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N,N-didodecyl-N-methyl- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which contributes to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N-didodecyl-N-methyl- typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-didodecylamine with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the temperature is maintained at around 50-60°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of 1-Dodecanaminium, N,N-didodecyl-N-methyl- is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N,N-didodecyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds like methyl iodide are often used for quaternization.
Major Products Formed
Oxidation: N-oxides of 1-Dodecanaminium, N,N-didodecyl-N-methyl-.
Reduction: Reduced forms of the compound, though less common.
Substitution: Quaternary ammonium salts with different alkyl groups.
Scientific Research Applications
1-Dodecanaminium, N,N-didodecyl-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N,N-didodecyl-N-methyl- is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and disrupt their integrity. This leads to the leakage of cellular contents and eventual cell death, making it effective as an antimicrobial agent. The molecular targets include lipid bilayers and membrane proteins.
Comparison with Similar Compounds
Similar Compounds
- Dodecyltrimethylammonium chloride
- N,N-Dimethyldodecylamine
- Lauryldimethylamine
Uniqueness
1-Dodecanaminium, N,N-didodecyl-N-methyl- is unique due to its dual long alkyl chains, which enhance its hydrophobic interactions and make it more effective in disrupting lipid bilayers compared to compounds with shorter or single alkyl chains.
Properties
CAS No. |
45313-91-5 |
|---|---|
Molecular Formula |
C37H78N+ |
Molecular Weight |
537.0 g/mol |
IUPAC Name |
tridodecyl(methyl)azanium |
InChI |
InChI=1S/C37H78N/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3/h5-37H2,1-4H3/q+1 |
InChI Key |
RQPWVAXZWDTDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
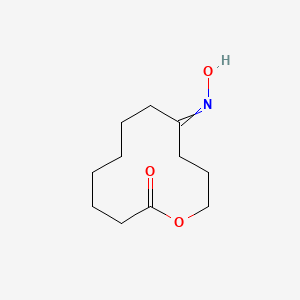
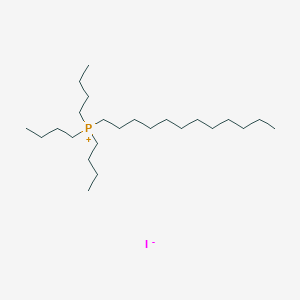

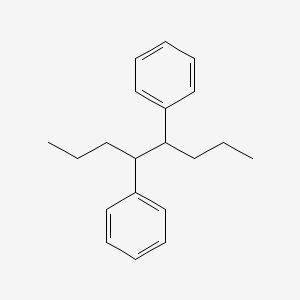



phosphanium bromide](/img/structure/B14666925.png)
